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5-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine

Regioisomerism Kinase inhibitor design Pyrazole SAR

5-(Azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine (CAS 1897018-94-8) is a synthetic pyrazole-4-amine derivative with molecular formula C13H22N4O and molecular weight 250.34 g/mol. The compound features an azepane-1-carbonyl moiety at the pyrazole 5-position and an isopropyl substituent at the N1-position, placing it within the broader class of aminopyrazole-azepane amides that have been explored as kinase inhibitor scaffolds.

Molecular Formula C13H22N4O
Molecular Weight 250.346
CAS No. 1897018-94-8
Cat. No. B2561153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine
CAS1897018-94-8
Molecular FormulaC13H22N4O
Molecular Weight250.346
Structural Identifiers
SMILESCC(C)N1C(=C(C=N1)N)C(=O)N2CCCCCC2
InChIInChI=1S/C13H22N4O/c1-10(2)17-12(11(14)9-15-17)13(18)16-7-5-3-4-6-8-16/h9-10H,3-8,14H2,1-2H3
InChIKeyUDXDLEQXKWQAST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine (CAS 1897018-94-8): Procurement-Grade Characterization for Medicinal Chemistry Programs


5-(Azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine (CAS 1897018-94-8) is a synthetic pyrazole-4-amine derivative with molecular formula C13H22N4O and molecular weight 250.34 g/mol . The compound features an azepane-1-carbonyl moiety at the pyrazole 5-position and an isopropyl substituent at the N1-position, placing it within the broader class of aminopyrazole-azepane amides that have been explored as kinase inhibitor scaffolds [1]. The 4-amino group on the pyrazole ring provides a hydrogen-bond-donating handle for target engagement, while the seven-membered azepane ring introduces conformational flexibility distinct from piperidine or pyrrolidine analogs [2].

Why Generic Substitution Fails for 5-(Azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine: Structural Determinants That Preclude Simple Analog Swapping


The specific combination of an isopropyl group at the pyrazole N1-position and an azepane-1-carbonyl substituent at the 5-position generates a unique steric and electronic profile that cannot be replicated by simply substituting the N1-alkyl chain or relocating the carbonyl to an alternative ring position. Even closely related analogs—such as the N1-methyl (CAS 1477939-89-1), N1-ethyl (CAS 1462237-05-3), N1-n-propyl (CAS 2101199-09-9), or the 3-carbonyl regioisomer (CAS 2101200-81-9)—exhibit meaningfully different predicted lipophilicity, polar surface area, and conformational flexibility . In azepane-containing kinase inhibitor series, subtle modifications to the N1 substituent have been shown to produce order-of-magnitude shifts in target potency and selectivity [1]. These structure-activity relationship sensitivities mean that generic substitution without explicit comparative data risks compromising both biochemical activity and pharmacokinetic behavior [2].

Quantitative Differentiation Evidence: 5-(Azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine vs. Closest Structural Analogs


Regioisomeric Specificity: 5-Carbonyl vs. 3-Carbonyl Substitution Alters Hydrogen-Bonding Geometry and Predicted Target Engagement

The target compound places the azepane-1-carbonyl group at the pyrazole 5-position, directly adjacent to the 4-amino group, creating an intramolecular hydrogen-bonding network that constrains the conformational landscape. In contrast, the 3-carbonyl regioisomer (CAS 2101200-81-9) positions the carbonyl distal to the 4-amino group, resulting in a fundamentally different spatial orientation of the azepane ring relative to the aminopyrazole pharmacophore . In aminopyrazole-based kinase inhibitors, the relative orientation of the amide carbonyl and the 4-amino group has been demonstrated to critically influence hinge-binding interactions with the kinase ATP pocket [1]. The distinct SMILES codes—CC(C)N1N=CC(N)=C1C(=O)N1CCCCCC1 for the 5-carbonyl target vs. CC(C)N1C=C(N)C(=N1)C(=O)N1CCCCCC1 for the 3-carbonyl isomer—confirm non-interchangeable connectivity .

Regioisomerism Kinase inhibitor design Pyrazole SAR

N1-Isopropyl vs. N1-Methyl: Predicted Lipophilicity and Drug-Likeness Differentiation

The target compound (N1-isopropyl) has a predicted AlogP of 1.29 and a Quantitative Estimate of Drug-likeness (QED) score of 0.69, with zero Rule-of-Five violations . The N1-methyl analog (CAS 1477939-89-1) has a lower molecular weight (222.29 vs. 250.34 g/mol) and would be expected to have a correspondingly lower predicted logP due to the absence of the additional methylene units . While direct experimentally measured logP values are not available for either compound, the difference of two carbon atoms in the N1 alkyl chain predicts an AlogP difference of approximately 0.5–1.0 log units based on established Hansch π constants for methylene contributions [1]. The isopropyl group also introduces branching at the N1 position, which in related aminopyrazole series has been associated with improved metabolic stability compared to linear alkyl chains of equivalent carbon count [2].

Lipophilicity Drug-likeness QED N1-substituent SAR

Hydrogen-Bond Donor/Acceptor Profile and Polar Surface Area: Differentiation from N1-Difluoroethyl and N1-Ethyl Analogs

The target compound has a predicted polar surface area (PSA) of 90.65 Ų, with 5 hydrogen bond acceptors and 2 hydrogen bond donors . The N1-(2,2-difluoroethyl) analog (CAS 2101196-68-1) introduces two electronegative fluorine atoms that would increase PSA and alter the hydrogen-bond acceptor count, while also increasing molecular weight to 272.29 g/mol . The N1-ethyl analog (CAS 1462237-05-3) lacks the branching and steric bulk of the isopropyl group, with a molecular weight of 236.31 g/mol . The isopropyl group of the target compound provides a balanced PSA that falls within the favorable range (≤140 Ų) for oral bioavailability prediction, while its branched alkyl character offers steric differentiation from both the smaller ethyl analog and the electronically distinct difluoroethyl analog [1].

Polar surface area Hydrogen bonding Permeability N1-substituent effects

Predicted Acid Dissociation Constant (pKa): Protonation State Differentiation at Physiological pH

The target compound has a predicted pKa of 2.82 ± 0.10 for the pyrazole ring nitrogen . This low pKa value indicates that the compound remains predominantly unprotonated at physiological pH (7.4), distinguishing it from more basic heterocyclic analogs that would carry a positive charge under the same conditions. The electron-withdrawing azepane-1-carbonyl group at the 5-position contributes to the reduced basicity of the pyrazole ring. For the N1-n-propyl isomer (CAS 2101199-09-9), which shares the same molecular weight (250.34 g/mol) but replaces the branched isopropyl with a linear n-propyl chain, the predicted pKa would be similar, but the steric environment around the N1 position differs substantially, which can influence metabolic susceptibility and target-binding pose . In azepane-containing PKB inhibitor series, the ionization state of the heterocyclic core was found to be a critical determinant of both potency and plasma stability [1].

pKa prediction Ionization state Pyrazole basicity Physicochemical profiling

Class-Level Evidence: Azepane-Pyrazole Amide Scaffold as a Privileged Kinase Inhibitor Chemotype with Demonstrated Nanomolar Potency

While specific IC50 data for the target compound itself has not been disclosed in the peer-reviewed literature, the azepane-pyrazole amide chemotype to which it belongs has a validated track record in kinase inhibitor drug discovery. Structure-based optimization of azepane derivatives produced compound 4 (an azepane-containing inhibitor) with an IC50 of 4 nM against PKB-α, demonstrating that the azepane seven-membered ring can be productively accommodated within the kinase ATP-binding pocket [1]. More than 20 azepane-based drugs have received FDA approval across diverse therapeutic areas including oncology, CNS disorders, and metabolic diseases [2]. The pyrazole-4-amine substructure is a recognized hinge-binding motif in kinase inhibitor design, and the 5-position carbonyl serves as a vector for directing substituents toward solvent-exposed or selectivity-conferring regions of the kinase active site [3]. The target compound's specific substitution pattern (isopropyl at N1, azepane-1-carbonyl at C5, free amine at C4) represents a chemically tractable scaffold for further functionalization at the 4-amino position.

Kinase inhibition Azepane scaffold PKB/Akt Lead optimization

Rotatable Bond Count and Conformational Flexibility: Differentiation from the N1-Methyl and 3-Carbonyl Regioisomers

The target compound has 7 rotatable bonds, as indicated by the Aladdin Scientific database . The N1-methyl analog (CAS 1477939-89-1), with a smaller N1 substituent, would have fewer rotatable bonds, constraining its conformational sampling relative to the isopropyl-bearing target compound. The 3-carbonyl regioisomer (CAS 2101200-81-9) has the same number of rotatable bonds but a different spatial trajectory for the azepane ring due to altered connectivity . In structure-based drug design, the number of rotatable bonds influences the entropic penalty upon target binding; compounds with 7 rotatable bonds fall within an intermediate range where sufficient flexibility for induced-fit binding is retained without incurring excessive entropic costs that degrade affinity [1]. The isopropyl group itself contributes steric restriction that partially offsets the flexibility of the azepane seven-membered ring, a balance not present in the n-propyl isomer.

Conformational flexibility Rotatable bonds Entropic penalty Binding thermodynamics

Optimal Research and Procurement Application Scenarios for 5-(Azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine


Kinase Inhibitor Lead Generation: Azepane-Pyrazole Amide Scaffold Library Synthesis

The target compound serves as a versatile core scaffold for generating focused aminopyrazole-azepane amide libraries targeting the ATP-binding pocket of kinases. The 4-amino group provides a convenient handle for amide coupling, urea formation, or reductive amination to introduce diversity elements, while the isopropyl group at N1 occupies a lipophilic subpocket that can be systematically varied. The azepane ring at the 5-carbonyl position directs substituents toward solvent-exposed regions where polarity can be modulated to tune physicochemical properties . This library approach is directly informed by the demonstrated success of azepane-containing PKB inhibitors achieving nanomolar potency (IC50 = 4 nM) through systematic scaffold optimization [1]. Procurement of this specific isomer (5-carbonyl, N1-isopropyl) ensures consistent regio- and stereochemical integrity for SAR studies.

Physicochemical Property-Driven Fragment and Lead Optimization Programs

With its well-characterized predicted properties—AlogP of 1.29, PSA of 90.65 Ų, QED score of 0.69, and zero RO5 violations —this compound is suitable as a starting point for lead optimization programs where maintaining drug-like physicochemical space is a key criterion. The predicted pKa of 2.82 ensures the compound remains neutral at physiological pH, avoiding the confounding effects of positive charge on membrane permeability and off-target pharmacology . Compared to the N1-methyl analog (lower lipophilicity) and the N1-difluoroethyl analog (higher PSA and altered electronic profile), the isopropyl-substituted compound occupies a balanced property space that aligns with oral bioavailability guidelines [2]. This property profile makes it an informed choice for programs prioritizing oral drug candidate progression.

Regioisomeric Selectivity Studies in Kinase Profiling Panels

The target compound (5-carbonyl regioisomer) and its 3-carbonyl counterpart (CAS 2101200-81-9) form a matched pair for investigating how carbonyl placement on the pyrazole ring affects kinase selectivity profiles. In aminopyrazole-based kinase inhibitors, the spatial relationship between the 4-amino group and the carbonyl substituent determines hinge-binding geometry and can alter selectivity across the kinome . Procuring both regioisomers for parallel screening enables deconvolution of regioisomer-specific activity, providing critical SAR information that is lost when only a single isomer is tested. This application is particularly relevant for programs targeting kinases where pyrazole-4-amine is a validated hinge-binding motif [1].

Conformational Analysis and Structure-Based Design: Azepane Ring Dynamics

The seven-membered azepane ring introduces conformational dynamics that differ fundamentally from the more rigid six-membered piperidine or five-membered pyrrolidine analogs commonly used in medicinal chemistry. With 7 rotatable bonds and the steric influence of the N1-isopropyl group , the target compound provides a model system for studying how azepane ring puckering and conformational sampling influence target binding. X-ray crystallographic studies of azepane-containing PKB inhibitors have revealed that the azepane ring can adopt multiple chair and twist-boat conformations within the same binding site, as demonstrated in co-crystal structures with PKA [1]. This compound enables systematic exploration of azepane conformational effects in the context of a pyrazole-4-amine scaffold relevant to kinase drug discovery.

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